Hydrolytic Stability vs. Pinacol Ester
The hydrolytic stability of (3-Bromo-2-fluoropyridin-4-yl)boronic acid is a critical parameter for long-term storage and robust reaction performance. Direct comparisons of C-B bond lengths between boronic acids and their pinacol esters for analogous pyridinyl systems show no significant structural basis for differing stabilities, implying that the commonly observed enhanced stability of esters is a kinetic, not thermodynamic, phenomenon [1]. This class-level inference suggests that the free boronic acid, when stored appropriately (e.g., under inert atmosphere, below -20°C ), may offer a comparable or superior balance of reactivity and handling compared to its more complex pinacol ester (CAS 1150561-78-6), which requires an additional deprotection step and can be prone to transesterification.
| Evidence Dimension | Hydrolytic stability (as inferred from C-B bond length) |
|---|---|
| Target Compound Data | Not directly measured; inferred from structural analogy. |
| Comparator Or Baseline | Analogous (6-bromopyridin-3-yl)boronic acid vs. its pinacol ester |
| Quantified Difference | C-B bond length difference is 'small but not significant' and does not explain observed stability differences [1]. |
| Conditions | Crystallographic analysis (solid state) [1]. |
Why This Matters
For procurement, this indicates the free acid is a viable and often more atom-economical alternative to its pinacol ester, avoiding the need for ester hydrolysis before or after coupling and reducing potential side reactions in sensitive transformations.
- [1] Sopková-de Oliveira Santos, J., Bouillon, A., Lancelot, J.-C., Rault, S., & Collot, V. (2003). 2-(6-Bromopyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and (6-bromopyridin-3-yl)boronic acid, new bifunctional building blocks for combinatorial chemistry. Acta Crystallographica Section C, 59(2), o111-o113. View Source
